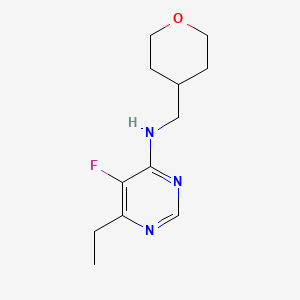

6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine” is a chemical compound. It is related to “6-Ethyl-5-fluoropyrimidin-4-ol”, which is an important intermediate in the synthesis of Voriconazole . Voriconazole is a pharmaceutically active substance known to be useful for the treatment of some fungal infections .

Synthesis Analysis

The synthesis of “6-Ethyl-5-fluoropyrimidin-4-ol”, a related compound, has been reported . The synthesis involved the use of formamide instead of formamidine acetate, which is a new cyclization for the synthesis of this compound . The synthesis process involved several steps, including the use of ammonia gas, formamide, and a 30% NaOMe solution in methanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Ethyl-5-fluoropyrimidin-4-ol” include the use of ammonia gas, formamide, and a 30% NaOMe solution in methanol . The reaction solution was subsequently added dropwise to the NaOMe solution at 50°C .科学的研究の応用

Antifungal Applications

The compound 6-ethyl-5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a key intermediate in the synthesis of voriconazole , an antifungal medication used to treat invasive infections caused by Aspergillus and other life-threatening fungal infections .

Material Science

Pyrimidine derivatives, including 6-ethyl-5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, have potential applications in material science for creating advanced materials such as polymers and nanoparticles .

Medicinal Chemistry

In medicinal chemistry, pyrimidine derivatives are considered privileged scaffolds due to their broad applications in drug discovery programs, leading to FDA-approved drugs for various treatments .

Thyroid Medication Production

Some pyrimidine derivatives are utilized in the production of thyroid drugs, highlighting their significance in endocrine therapies .

Leukemia Treatment

Pyrimidine derivatives are also employed in the treatment of leukemia, showcasing their role in oncology .

Plant Growth Regulation

These compounds are used in plant growth regulatory activities, indicating their importance in agriculture .

Anti-inflammatory Activities

Pyrimidine derivatives exhibit inhibitory actions against inflammatory mediators, making them potential anti-inflammatory agents due to their high potency and minimum toxicity .

Antimicrobial and Antioxidant Activities

They also possess antimicrobial and antioxidant activities, which are crucial in the development of new therapeutic agents .

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol Pyrimidine | Formula, Properties & Application Pyrimidine and Purine Derivatives in Medicinal Chemistry Biological potential of pyrimidine derivatives in a new era - Springer Research developments in the syntheses, anti-inflammatory activities… Biological potential of pyrimidine derivatives in a new era | Research…

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and pi-stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleotide metabolism or other pyrimidine-dependent processes .

Pharmacokinetics

Its bioavailability, metabolic stability, and excretion patterns remain to be determined .

Action Environment

The action, efficacy, and stability of “6-ethyl-5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine” could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .

特性

IUPAC Name |

6-ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-2-10-11(13)12(16-8-15-10)14-7-9-3-5-17-6-4-9/h8-9H,2-7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIBESDZRSOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)NCC2CCOCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)

![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894975.png)

![4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2894979.png)

![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)

![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)